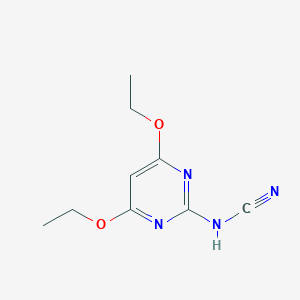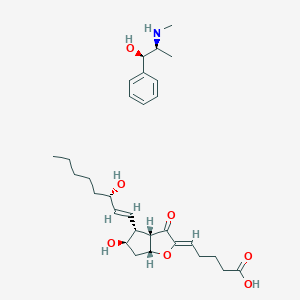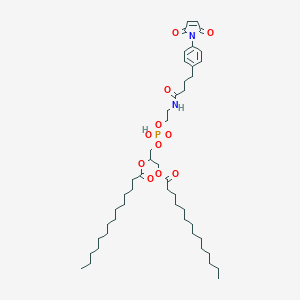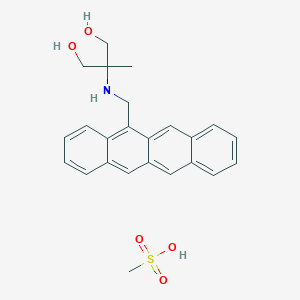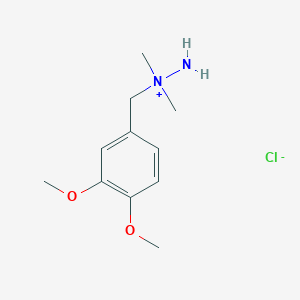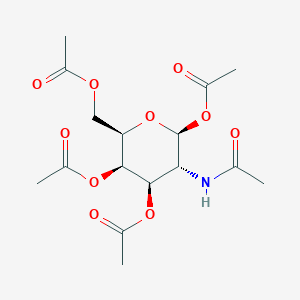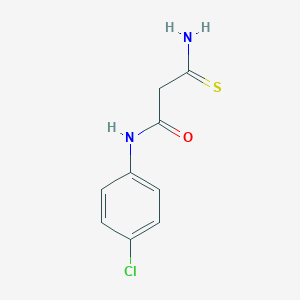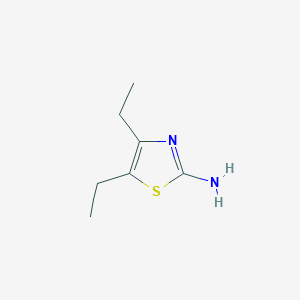
2-Thiazolamine, 4,5-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolamine, 4,5-diethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-Thiazolamine, 4,5-diethyl- is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of various kinases and phosphatases, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
2-Thiazolamine, 4,5-diethyl- has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory disorders. It has also been found to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. Additionally, it has been found to have anti-tumor properties, making it a potential treatment option for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its low toxicity. It has been found to have minimal side effects, making it a safe option for researchers to use. Additionally, it is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers.
One of the limitations of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific cellular processes.
Zukünftige Richtungen
There are many potential future directions for research on 2-Thiazolamine, 4,5-diethyl-. One area of research could focus on identifying the specific cellular processes that are targeted by the compound. This could help researchers design experiments that are more targeted and effective.
Another area of research could focus on developing new methods for synthesizing the compound. This could help improve the yield and purity of the product, making it more cost-effective for researchers to use.
Finally, research could focus on identifying new applications for 2-Thiazolamine, 4,5-diethyl-. For example, it could be used in the development of new treatments for various inflammatory disorders or neurological disorders. It could also be used in the development of new cancer treatments.
Wissenschaftliche Forschungsanwendungen
2-Thiazolamine, 4,5-diethyl- has been used in a variety of scientific research applications. It has been found to have antimicrobial properties and has been used to study the effects of various microorganisms on human health. It has also been used in cancer research, where it has been found to have anti-proliferative effects on cancer cells. Additionally, it has been used in the study of neurological disorders, where it has been found to have neuroprotective effects.
Eigenschaften
| 105955-86-0 | |
Molekularformel |
C7H12N2S |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
4,5-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-3-5-6(4-2)10-7(8)9-5/h3-4H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
JYHVHVQRSULLBJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)N)CC |
Kanonische SMILES |
CCC1=C(SC(=N1)N)CC |
Synonyme |
2-Thiazolamine, 4,5-diethyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
